Cas no 408533-17-5 (N-(2-chloroethyl)-N-methylcarbamoyl chloride)

N-(2-クロロエチル)-N-メチルカルバモイルクロリドは、有機合成において重要な中間体として利用される反応性の高い化合物です。特に、アルキル化剤やカルバモイル化剤としての反応性に優れ、医薬品や農薬の合成において重要な役割を果たします。この化合物は、高い反応選択性を示し、複雑な分子骨格の構築に有用です。また、塩素基を有するため、さらなる官能基変換の起点としても利用可能です。取り扱いには適切な保護具と換気が必要ですが、その反応性の高さから効率的な合成プロセスが可能となります。

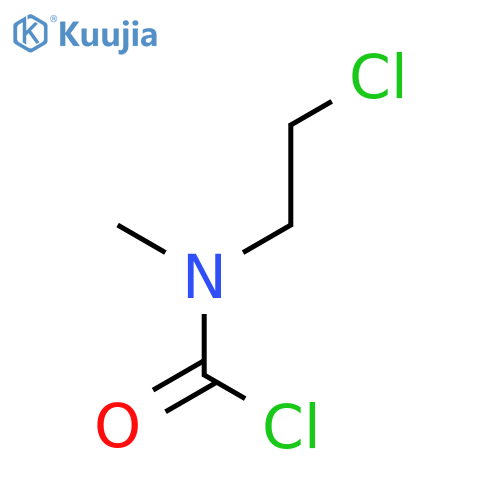

408533-17-5 structure

商品名:N-(2-chloroethyl)-N-methylcarbamoyl chloride

CAS番号:408533-17-5

MF:C4H7Cl2NO

メガワット:156.010479211807

MDL:MFCD19233329

CID:3975067

PubChem ID:21956018

N-(2-chloroethyl)-N-methylcarbamoyl chloride 化学的及び物理的性質

名前と識別子

-

- Carbamic chloride, (2-chloroethyl)methyl-

- N-(2-chloroethyl)-N-methylcarbamoyl chloride

- 408533-17-5

- N-(2-chloroethyl)-N-methylcarbamoylchloride

- 970-416-3

- SCHEMBL5483857

- AKOS006382877

- EN300-313355

- C4H7Cl2NO

- IRA53317

-

- MDL: MFCD19233329

- インチ: InChI=1S/C4H7Cl2NO/c1-7(3-2-5)4(6)8/h2-3H2,1H3

- InChIKey: IIQVQCNTYAISRM-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 154.9904692g/mol

- どういたいしつりょう: 154.9904692g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 8

- 回転可能化学結合数: 2

- 複雑さ: 86.1

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 20.3Ų

N-(2-chloroethyl)-N-methylcarbamoyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-313355-0.05g |

N-(2-chloroethyl)-N-methylcarbamoyl chloride |

408533-17-5 | 95% | 0.05g |

$174.0 | 2023-09-05 | |

| Enamine | EN300-313355-10g |

N-(2-chloroethyl)-N-methylcarbamoyl chloride |

408533-17-5 | 95% | 10g |

$3191.0 | 2023-09-05 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00876649-1g |

N-(2-Chloroethyl)-N-methylcarbamoyl chloride |

408533-17-5 | 95% | 1g |

¥5546.0 | 2024-04-18 | |

| Chemenu | CM459943-500mg |

N-(2-chloroethyl)-N-methylcarbamoyl chloride |

408533-17-5 | 95%+ | 500mg |

$648 | 2023-02-26 | |

| Enamine | EN300-313355-1g |

N-(2-chloroethyl)-N-methylcarbamoyl chloride |

408533-17-5 | 95% | 1g |

$743.0 | 2023-09-05 | |

| Enamine | EN300-313355-5g |

N-(2-chloroethyl)-N-methylcarbamoyl chloride |

408533-17-5 | 95% | 5g |

$2152.0 | 2023-09-05 | |

| A2B Chem LLC | AW32881-250mg |

N-(2-chloroethyl)-N-methylcarbamoyl chloride |

408533-17-5 | 95% | 250mg |

$422.00 | 2024-04-20 | |

| A2B Chem LLC | AW32881-500mg |

N-(2-chloroethyl)-N-methylcarbamoyl chloride |

408533-17-5 | 95% | 500mg |

$645.00 | 2024-04-20 | |

| Aaron | AR01BVR1-50mg |

N-(2-Chloroethyl)-N-methylcarbamoyl chloride |

408533-17-5 | 95% | 50mg |

$265.00 | 2025-02-09 | |

| A2B Chem LLC | AW32881-10g |

N-(2-chloroethyl)-N-methylcarbamoyl chloride |

408533-17-5 | 95% | 10g |

$3394.00 | 2024-04-20 |

N-(2-chloroethyl)-N-methylcarbamoyl chloride 関連文献

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

-

Qiong Zheng J. Mater. Chem. A, 2017,5, 10928-10935

-

4. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

-

Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304

408533-17-5 (N-(2-chloroethyl)-N-methylcarbamoyl chloride) 関連製品

- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)

- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)

- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)

- 478518-87-5(N-1-13CAcetyl-D-glucosamine)

- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)

- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:408533-17-5)N-(2-chloroethyl)-N-methylcarbamoyl chloride

清らかである:99%

はかる:1g

価格 ($):666.0